4-(Trifluoromethoxy)phenoxyacetyl chloride
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in materials science and pharmaceuticals. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves the coupling of a trifluoromethyl-containing ketone with an aromatic ether under the catalysis of trifluoromethanesulfonic acid . Although this does not directly describe the synthesis of "4-(Trifluoromethoxy)phenoxyacetyl chloride," it does highlight the use of fluorinated reagents and catalysts in the synthesis of complex fluorinated structures.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms or trifluoromethyl groups attached to aromatic rings. These groups can significantly influence the physical and chemical properties of the molecules. For example, the presence of trifluoromethyl groups can enhance the thermal stability and solubility of polyimides derived from the synthesized diamine . The molecular structure of "4-(Trifluoromethoxy)phenoxyacetyl chloride" would likely exhibit similar influences due to the presence of the trifluoromethoxy group.
Chemical Reactions Analysis
The chemical reactivity of fluorinated aromatic compounds can vary depending on the substituents and the position of the fluorine atoms on the aromatic ring. The synthesis of 2-substituted 4-(trifluoromethyl)phenols through directed ortho-lithiation demonstrates the reactivity of the aromatic ring in the presence of a trifluoromethyl group and the use of lithiation to introduce new substituents . Similarly, the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride to produce 4-trifluoromethyl-2H-chromenes shows the potential for electrophilic aromatic substitution reactions involving trifluoromethylated phenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often enhanced due to the strong electronegativity and small size of fluorine atoms. The fluorinated polyimides mentioned exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . These properties are indicative of the potential benefits of incorporating fluorine atoms into aromatic compounds, which could also apply to "4-(Trifluoromethoxy)phenoxyacetyl chloride," affecting its solubility, stability, and reactivity.
Scientific Research Applications
Applications in Polymer Chemistry
4-(Trifluoromethoxy)phenoxyacetyl chloride is involved in polymer chemistry, especially in the context of solid-phase synthesis. Resins such as polymer-bound trityl chloride, which are used to immobilize various functional groups including carboxylic acids and phenols, are integral in this field. These resins are typically made from cross-linked poly(styrene-co-divinylbenzene) and are used under various reaction conditions, including neutral or basic environments. The handling and storage precautions of these materials are crucial to maintain safety and efficacy (Mo, 2003).
Applications in Organic Synthesis
The trifluoromethoxy group, often a part of 4-(Trifluoromethoxy)phenoxyacetyl chloride, is significant in the synthesis of aromatic compounds, exhibiting desirable pharmacological and biological properties. Despite the challenges in synthesizing trifluoromethoxylated compounds, advancements have been made. For example, a user-friendly protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate showcases the potential of this chemical in the development of new pharmaceuticals, agrochemicals, and functional materials. The procedure highlights the versatility of the trifluoromethoxy group in complex organic syntheses (Feng & Ngai, 2016).
Safety And Hazards
The compound is considered hazardous and can cause severe skin burns and eye damage . It is incompatible with heat, flames, sparks, strong oxidizing agents, strong acids, strong bases, and strong reducing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-8(14)5-15-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKXXLDQAUINGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380466 | |
Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenoxyacetyl chloride | |
CAS RN |
72220-51-0 | |
Record name | 2-[4-(Trifluoromethoxy)phenoxy]acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72220-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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